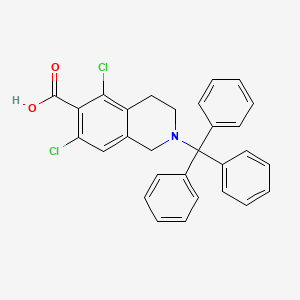

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Overview

Description

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid is a carboxylic acid derivative of tetrahydroisoquinoline with a trityl group and two chlorine atoms attached to the tetrahydroisoquinoline ring . It is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 (LFA-1) antagonist .

Synthesis Analysis

This compound is used in pharmaceutical synthesis . It is often used as an intermediate in organic synthesis for the preparation of other organic compounds .Molecular Structure Analysis

The molecular formula of this compound is C29H23Cl2NO2 . The compound has a complex structure with a tetrahydroisoquinoline ring, two chlorine atoms, a carboxylic acid group, and a trityl group .Chemical Reactions Analysis

This compound is often used as an intermediate in organic synthesis . It can be used in the preparation of other organic compounds .Physical And Chemical Properties Analysis

The molecular weight of this compound is 488.40 . The predicted boiling point is 598.2±50.0 °C . The predicted density is 1.323±0.06 g/cm3 . The predicted pKa is 1.40±0.20 .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, focusing on its unique applications:

Ophthalmic Solution for Dry Eye

This compound is used in the preparation of a novel series of compounds found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118 , which serves as an ophthalmic solution for treating dry eye conditions .

LFA-1 Mediated Diseases Treatment

It serves as a reagent in the synthesis of N-benzofuranylcarbonyl dichlorotetrahydroisoquinolinylcarbonylmethylsulfonyl L-phenylalanine , an LFA-1 inhibitor used for treating LFA-1 mediated diseases .

Organic Synthesis Intermediate

The compound is commonly used as an intermediate in organic synthesis, facilitating the creation of other organic compounds .

Drug Discovery and Material Synthesis

Pharmaceutical Testing

It is available for purchase for pharmaceutical testing, providing high-quality reference standards for accurate results .

Mechanism of Action

Target of Action

The primary target of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is the LFA-1/ICAM-1 pathway . LFA-1 (Lymphocyte function-associated antigen 1) and ICAM-1 (Intercellular Adhesion Molecule 1) are proteins that play crucial roles in the immune response, particularly in leukocyte adhesion and activation.

Mode of Action

The compound acts as a potent antagonist of the LFA-1/ICAM-1 interaction . By binding to LFA-1, it prevents the interaction between LFA-1 and ICAM-1, thereby inhibiting the adhesion of leukocytes to the endothelium. This disruption of the LFA-1/ICAM-1 interaction can modulate the immune response.

Pharmacokinetics

Its solubility in organic solvents such as dichloromethane and dimethyl sulfoxide suggests that it may have good bioavailability .

Action Environment

The action of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules can impact the compound’s ability to bind to its target. More research is needed to fully understand these influences .

Safety and Hazards

The safety and hazards of this compound have not been fully studied . Therefore, appropriate laboratory safety procedures and personal protective measures, such as wearing protective eyewear and gloves, should be followed when handling and using this chemical . The compound has hazard statements H302, H315, H319, H335 and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

properties

IUPAC Name |

5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23Cl2NO2/c30-25-18-20-19-32(17-16-24(20)27(31)26(25)28(33)34)29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18H,16-17,19H2,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPXSBPPTIPBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC(=C(C(=C21)Cl)C(=O)O)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)

![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)

amine](/img/structure/B1418591.png)

![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)

![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)